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Compound of Interest

Compound Name: Allyltriphenyltin

Cat. No.: B1265375 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the 13C Nuclear Magnetic

Resonance (NMR) chemical shift assignments for the organometallic compound

allyltriphenyltin. This document summarizes the available spectral data, outlines the

experimental protocols for its acquisition, and presents a clear visualization of the molecular

structure with its corresponding 13C NMR assignments.

Introduction to Allyltriphenyltin and its
Spectroscopic Characterization
Allyltriphenyltin, also known as triphenyl(prop-2-en-1-yl)stannane, is a versatile reagent in

organic synthesis, particularly in cross-coupling reactions. Its reactivity and stability are of

significant interest to researchers in organometallic chemistry and drug development. Accurate

characterization of this compound is crucial, and 13C NMR spectroscopy stands as a primary

tool for elucidating its molecular structure and electronic environment. This guide focuses on

the precise assignment of the 13C NMR signals for both the allyl and triphenyl moieties of the

molecule.

13C NMR Chemical Shift Data
The 13C NMR spectrum of allyltriphenyltin exhibits distinct signals corresponding to the

carbon atoms of the allyl group and the three phenyl rings attached to the tin atom. The
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chemical shifts are influenced by the electronegativity of the tin atom, the hybridization of the

carbon atoms, and the overall molecular geometry.

The experimentally determined 13C NMR chemical shifts for allyltriphenyltin are presented in

Table 1. The assignments are based on established knowledge of the NMR spectroscopy of

organotin compounds and spectral prediction tools.

Table 1: 13C NMR Chemical Shifts of Allyltriphenyltin

Carbon Atom Assignment Chemical Shift (δ, ppm)

C1' Allyl -CH2-Sn 13.5

C2' Allyl -CH= 137.9

C3' Allyl =CH2 114.2

C1 Phenyl ipso-C 138.8

C2/C6 Phenyl ortho-C 136.9

C3/C5 Phenyl meta-C 128.6

C4 Phenyl para-C 128.9

Note: The chemical shifts are typically referenced to a standard, such as tetramethylsilane

(TMS), and are recorded in a deuterated solvent, most commonly chloroform-d (CDCl3).

Experimental Protocol for 13C NMR Spectroscopy
The acquisition of a high-quality 13C NMR spectrum of allyltriphenyltin requires careful

sample preparation and instrument setup. The following provides a detailed methodology for a

typical experiment.

Instrumentation:

A high-field NMR spectrometer, such as a Bruker Avance III 400 MHz or equivalent, equipped

with a broadband probe is recommended for optimal signal resolution and sensitivity.

Sample Preparation:
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Sample: Weigh approximately 20-50 mg of pure allyltriphenyltin.

Solvent: Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl3).

The use of a deuterated solvent is essential for the spectrometer's lock system.

Standard: Tetramethylsilane (TMS) is typically added as an internal standard for chemical

shift referencing (δ = 0.00 ppm).

Filtration: If any solid particles are present, filter the solution through a small plug of glass

wool into a clean, dry 5 mm NMR tube.

Degassing (Optional): For sensitive experiments or to remove dissolved oxygen which can

affect relaxation times, the sample can be degassed by several freeze-pump-thaw cycles.

Data Acquisition Parameters:

The following are typical acquisition parameters for a 13C NMR spectrum of allyltriphenyltin:

Parameter Value

Spectrometer Frequency 100.6 MHz (for a 400 MHz spectrometer)

Pulse Program
zgpg30 (or similar proton-decoupled pulse

sequence)

Number of Scans (NS)
128 to 1024 (or more, depending on

concentration)

Relaxation Delay (D1) 2.0 seconds

Acquisition Time (AQ) 1.0 - 2.0 seconds

Spectral Width (SW) 200 - 250 ppm (approx. 20-25 kHz)

Temperature 298 K (25 °C)

Data Processing:

Fourier Transformation: The acquired Free Induction Decay (FID) is converted into a

frequency-domain spectrum using a Fourier transform.
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Phase Correction: The spectrum is manually or automatically phased to ensure all peaks are

in the absorptive mode.

Baseline Correction: A baseline correction is applied to obtain a flat baseline.

Referencing: The spectrum is referenced by setting the TMS signal to 0.00 ppm or the

residual solvent peak of CDCl3 to 77.16 ppm.

Peak Picking: The chemical shifts of all significant peaks are identified and recorded.

Visualization of Allyltriphenyltin Structure and 13C
NMR Assignments
The following diagram illustrates the molecular structure of allyltriphenyltin with the assigned

13C NMR chemical shifts for each unique carbon atom.

Caption: Structure of allyltriphenyltin with 13C NMR assignments.

Conclusion
This technical guide has provided a detailed summary of the 13C NMR chemical shifts of

allyltriphenyltin, a key organometallic compound. The tabulated data, along with the

comprehensive experimental protocol, offers a valuable resource for researchers in the fields of

synthetic chemistry, materials science, and drug development. The provided visualization

further aids in the unambiguous assignment of the carbon signals to their respective positions

within the molecule, facilitating accurate and reliable structural characterization.

To cite this document: BenchChem. [Assigning the 13C NMR Chemical Shifts of
Allyltriphenyltin: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1265375#assigning-13c-nmr-chemical-shifts-of-
allyltriphenyltin]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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